Chlorpromazine
Overview
Description
Chlorpromazine is a synthetic antipsychotic medication belonging to the phenothiazine class. It was first synthesized in the 1950s and became the first antipsychotic drug to be used clinically. This compound is primarily used to treat psychotic disorders such as schizophrenia, bipolar disorder, and severe behavioral problems in children. It is also used to manage nausea, vomiting, anxiety before surgery, and intractable hiccups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpromazine is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base, such as sodium amide, to form this compound . The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound hydrochloride is produced by reacting this compound base with hydrochloric acid. The resulting product is then purified through crystallization to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions
Chlorpromazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include this compound N-oxide, desmethyl this compound, and various phenol and sulfoxide derivatives .
Scientific Research Applications
Chlorpromazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenothiazine chemistry and its derivatives.
Mechanism of Action
Chlorpromazine exerts its effects primarily through the blockade of dopamine D2 receptors in the brain, which reduces dopaminergic transmission. This action is responsible for its antipsychotic effects. Additionally, this compound has antiserotonergic and antihistaminergic properties, contributing to its sedative and antiemetic activities .
Comparison with Similar Compounds
Chlorpromazine is compared with other phenothiazine derivatives and antipsychotic medications:
Promazine: Similar in structure but less potent than this compound.
Trifluoperazine: More potent than this compound with a higher affinity for dopamine receptors.
Haloperidol: A non-phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.
This compound is unique due to its broad spectrum of activity and its historical significance as the first antipsychotic drug introduced into clinical practice .
Biological Activity
Chlorpromazine (CPZ) is a phenothiazine derivative that has been widely used in the treatment of various psychiatric disorders, particularly schizophrenia. Its biological activity extends beyond its antipsychotic effects, encompassing a range of pharmacological actions that affect multiple biological pathways. This article explores the diverse biological activities of this compound, including its mechanisms of action, clinical applications, and recent research findings.
This compound functions primarily as an antagonist at various neurotransmitter receptors, which contributes to its therapeutic effects as well as its side effects. Key mechanisms include:
- Dopaminergic Receptors : CPZ predominantly blocks D2 dopamine receptors, which is crucial for its antipsychotic effects. It also affects other dopamine receptor subtypes (D1, D3, D4), influencing both positive and negative symptoms of schizophrenia .
- Serotonergic Receptors : It acts on 5-HT1 and 5-HT2 serotonin receptors, providing anxiolytic and antidepressant properties while also mitigating some extrapyramidal side effects .
- Histaminergic and Adrenergic Receptors : CPZ exhibits significant antihistaminic activity (H1 receptor blockade) leading to sedation and antiemetic effects. It also has antiadrenergic properties through alpha-adrenergic receptor antagonism .
- Anticholinergic Activity : The drug has mild anticholinergic effects, which can alleviate extrapyramidal symptoms but may lead to other side effects such as dry mouth and blurred vision .
Clinical Applications
This compound is primarily used in the management of:
- Schizophrenia : Studies indicate that this compound can reduce relapse rates compared to placebo, with a relative risk reduction (RR) of 0.65 over six months to two years . However, the evidence quality is low due to heterogeneity across studies.
- Acute Psychotic Episodes : Its rapid onset of action makes it suitable for acute management in hospital settings.
- Nausea and Vomiting : CPZ is effective in treating nausea associated with chemotherapy and post-operative recovery .
Recent Research Findings
Recent studies have expanded the understanding of CPZ's biological activity beyond traditional psychiatric uses:
- Antiviral Properties : this compound has demonstrated antiviral activity against various viruses including SARS-CoV-1 and hepatitis C. It interferes with viral replication by inhibiting clathrin-mediated endocytosis, suggesting potential applications in treating viral infections .
- Cytotoxicity Studies : Research involving this compound conjugates with gold nanoparticles indicated dose-dependent cytotoxicity against human lymphocytes and melanoma cells. At higher concentrations (1 mM), CPZ significantly reduced cell viability, highlighting its potential as an anticancer agent .
- COVID-19 Observational Studies : An observational study evaluated CPZ's impact on mortality among hospitalized COVID-19 patients. Despite initial hypotheses regarding its antiviral properties, results did not show a significant reduction in mortality associated with CPZ use, indicating the need for further investigation into its efficacy in this context .
Table 1: Summary of this compound's Biological Activities
Activity Type | Mechanism/Effect | Clinical Relevance |
---|---|---|
Antipsychotic | D2 receptor antagonist | Treatment of schizophrenia |
Antiemetic | H1 receptor antagonist | Management of nausea |
Antiviral | Inhibits viral replication | Potential use in viral infections |
Cytotoxicity | Dose-dependent cell viability reduction | Investigated for cancer therapies |
Table 2: Clinical Outcomes Associated with this compound Use
Case Studies
A notable case involved a cohort of patients treated with this compound during the COVID-19 pandemic. Despite expectations based on its antiviral properties, this compound did not correlate with improved survival outcomes among hospitalized patients, prompting further scrutiny into its clinical utility in viral infections .
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEIMTDSQAKGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022808 | |
Record name | Chlorpromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlorpromazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
200-205 °C at 8.00E-01 mm Hg, BP: 200-205 °C at 0.8 mm Hg | |
Record name | Chlorpromazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00477 | |
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Record name | Chlorpromazine | |
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Solubility |
Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid, In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C, 4.17e-03 g/L | |
Record name | Chlorpromazine | |
Source | DrugBank | |
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Record name | Chlorpromazine | |
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Record name | Chlorpromazine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014620 | |
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Mechanism of Action |
Chlorpromazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). Additionally, Chlorpromazine is a weak presynaptic inhibitor of Dopamine reuptake, which may lead to (mild) antidepressive and antiparkinsonian effects. This action could also account for psychomotor agitation and amplification of psychosis (very rarely noted in clinical use)., The principal pharmacologic effects of chlorpromazine are similar to those of other propylamino derivatives of phenothiazine. Chlorpromazine has strong anticholinergic and sedative effects and moderate extrapyramidal effects. Chlorpromazine has strong antiemetic and adrenergic blocking activity and weak ganglionic blocking, antihistaminic, and antiserotonergic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Chlorpromazine (19 total), please visit the HSDB record page. | |
Record name | Chlorpromazine | |
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Color/Form |
Oily liquid, White, crystalline solid | |
CAS No. |
34468-21-8, 50-53-3 | |
Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, radical ion(1+) | |
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Record name | Chlorpromazine | |
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Melting Point |
177-178, About 60 °C, < 25 °C | |
Record name | Chlorpromazine | |
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